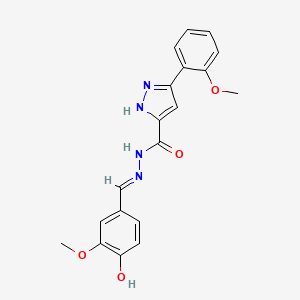

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Structure and Computational Analysis

(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been subject to structural and computational analysis. The compound was synthesized and characterized using various spectroscopic methods like FT-IR, NMR, and ESI-MS. Its molecular structure was confirmed through single-crystal X-ray diffraction. Computational studies, including hybrid B3LYP/6-311++G** calculations, revealed insights into its stability, reactivity, and interaction sites. The compound exhibited low reactivity and high stability in solution, as suggested by NBO calculations and frontier orbital studies. Molecular docking studies suggested its potential as an anti-diabetic agent, highlighting its interaction with specific proteins like 4AMJ protein (Karrouchi et al., 2021).

Corrosion Inhibition

Research has also explored the application of similar carbohydrazide-pyrazole compounds as corrosion inhibitors. One study investigated the corrosion protection behavior of synthesized compounds on mild steel in acidic environments. The results demonstrated high inhibition efficiency, suggesting the compound's potential in protecting metal surfaces. The study employed various techniques like gravimetric and electrochemical methods, SEM, AFM, and XPS analysis, alongside computational approaches like Density Functional Theory (DFT) and Monte Carlo simulations (Paul, Yadav, & Obot, 2020).

Cytotoxicity and Anticancer Potential

Moreover, derivatives of this compound have been synthesized and screened for cytotoxic activity. For instance, pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated against Ehrlich Ascites Carcinoma cells, indicating the compound's potential in medical applications, particularly in cancer treatment (Hassan, Hafez, & Osman, 2014). Another study synthesized novel hydrazone derivatives, finding that some compounds significantly inhibited the growth of A549 lung cancer cells and induced apoptosis, further supporting the compound's relevance in anticancer research (Zheng et al., 2009).

Propriétés

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-26-17-6-4-3-5-13(17)14-10-15(22-21-14)19(25)23-20-11-12-7-8-16(24)18(9-12)27-2/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMHKWUCAGQSMO-RGVLZGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)

![1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402502.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)

![Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B2402509.png)

![2-[(Thien-3-ylmethyl)thio]aniline](/img/structure/B2402511.png)

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)

![1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2402521.png)